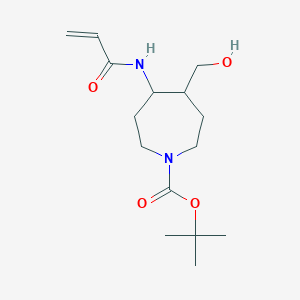
Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylate, also known as Boc-aminocaprolactam, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the azepane family and is primarily used in the synthesis of peptides and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam is primarily related to its use as a protecting group in peptide synthesis. The Boc group is added to the amino group of lysine residues in peptides to protect them from unwanted reactions during the synthesis process. Once the peptide synthesis is complete, the Boc group can be removed using an acid such as trifluoroacetic acid, which cleaves the Boc group from the lysine residue.
Biochemical and Physiological Effects:
Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam does not have any significant biochemical or physiological effects, as it is primarily used as a protecting group in peptide synthesis. However, it is important to note that the use of Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam can affect the properties of the resulting peptide, such as its solubility and stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam in lab experiments is its high yield synthesis method, which makes it a cost-effective option for peptide synthesis. Additionally, the Boc group is stable under a wide range of conditions, making it an ideal protecting group for peptide synthesis. However, it is important to note that the use of Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam can affect the properties of the resulting peptide, such as its solubility and stability. Additionally, the removal of the Boc group can be challenging and requires the use of harsh acids, which can damage the peptide.
Direcciones Futuras
For research include the development of new methods for removing the Boc group from peptides and the use of Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam in combination with other protecting groups to improve the efficiency and selectivity of peptide synthesis.
Métodos De Síntesis
The synthesis of Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam involves the reaction of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate with prop-2-enoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam, which can be purified using standard chromatographic techniques. The yield of this reaction is typically high, making it a cost-effective method for producing Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam in the laboratory.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam has numerous applications in scientific research, particularly in the field of peptide synthesis. This compound is commonly used as a protecting group for the amino group of lysine residues in peptides. The Boc group is stable under a wide range of conditions, making it an ideal protecting group for peptide synthesis. Additionally, Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam can be used as a building block for the synthesis of other bioactive molecules, such as peptidomimetics.
Propiedades
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-5-13(19)16-12-7-9-17(8-6-11(12)10-18)14(20)21-15(2,3)4/h5,11-12,18H,1,6-10H2,2-4H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGCMIFUODVQHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)NC(=O)C=C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

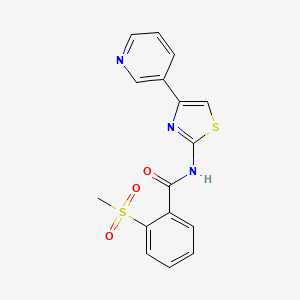
acetic acid](/img/structure/B2409726.png)
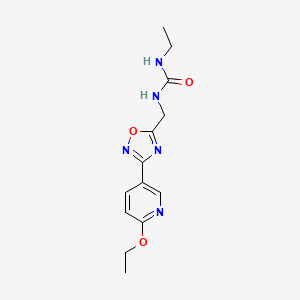
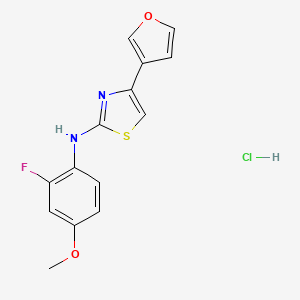
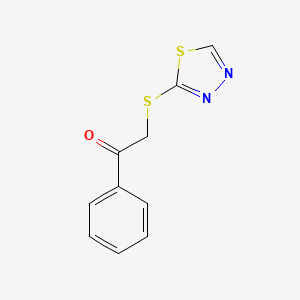
![6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2409732.png)

![6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2409735.png)
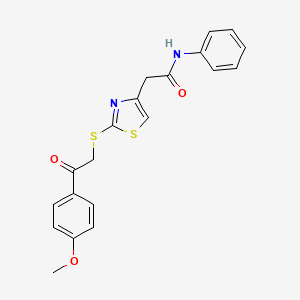


![1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2409742.png)
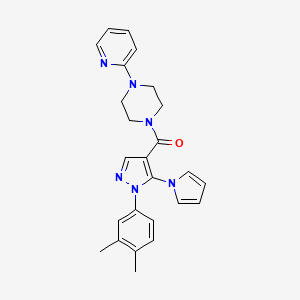
![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409746.png)